molecular formula C22H21F2N5O3S B605380 AM-6494 CAS No. 1874232-80-0

AM-6494

Cat. No. B605380
M. Wt: 473.4988
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-6494 is a potent and orally efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitor . It plays a key role in the production of amyloid β (Aβ) in the brain and has been extensively pursued as a target for the treatment of Alzheimer’s disease (AD) . It is also a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

The development of AM-6494 involved a series of cyclopropylthiazines as potent and orally efficacious BACE1 inhibitors . The lead optimization led to the identification of AM-6494, a molecule with a biochemical IC50 BACE2/BACE1 ratio of 47 .


Molecular Structure Analysis

AM-6494 is a small molecule drug with a molecular formula of C22H21F2N5O3S . The InChIKey is IPUJINDWAGRAHN-KNXBSLHKSA-N .


Chemical Reactions Analysis

AM-6494 is a BACE1 inhibitor . It has demonstrated higher binding affinity at BACE1 with van der Waals as the dominant energy contributor .


Physical And Chemical Properties Analysis

AM-6494 is a synthetic organic compound with a molecular weight of 473.499 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Application in Research-Based Teaching Models

  • AM-6494 has been utilized in developing an Applicational Model for Research-Based Teaching (AMRBT), particularly in science classes like Chemistry. This model, incorporating Scientific Photograph Observatory (SPO), supports research activities and enhances student learning. A study involving 24 students demonstrated the model's effectiveness in promoting active learning and facilitating cognitive understanding of investigated problems (Cleophas & Cunha, 2020).

Role in Alzheimer's Disease Research

  • In Alzheimer's disease research, AM-6494 is a prominent BACE1 inhibitor with significant potential. Computational models of AM-6494 have been created to understand its binding affinity at the atomistic level, helping in the design and development of effective Alzheimer's disease treatments. AM-6494 has shown high inhibitory potency against BACE1, an enzyme implicated in Alzheimer's disease, without causing common adverse effects seen in other BACE1 inhibitors (Ugbaja et al., 2020).

Accelerator Mass Spectrometry (AMS) in Biomedical Research

  • Although not directly involving AM-6494, Accelerator Mass Spectrometry (AMS), a technique often referenced as "AM," has significantly contributed to various fields, including biomedical research. AMS has been pivotal in studies involving metabolism of xenobiotics, drug metabolism, biomarker studies, and DNA and protein binding studies. It has also played a role in understanding early human metabolism of candidate drugs, revolutionizing high-sensitivity isotope detection in biomedical research (Lappin & Garner, 2004).

Detailed Molecular Interaction Investigation in Alzheimer’s Disease

  • AM-6494's molecular mechanism in inhibiting BACE1, a critical enzyme in Alzheimer’s disease, has been extensively studied. Using advanced computational techniques like accelerated MD simulation, researchers have demonstrated the higher binding affinity and effectiveness of AM-6494 in inhibiting BACE1. This research offers insights into its high inhibitory potency and assists in designing new, improved inhibitors for Alzheimer's disease treatment (Ugbaja et al., 2021).

Additive Manufacturing in Scientific Research

  • In the broader context of AM (Additive Manufacturing), it has revolutionized scientific research through its capability to create complex structures and rapid prototyping. AM has greatly impacted fields such as electrochemical research and metal manufacturing, enabling bespoke designs and rapid production at low costs, which is crucial for scientific advancements (Whittingham et al., 2021).

Safety And Hazards

Administration of AM-6494 resulted in no skin/fur color change in a 13-day mouse hypopigmentation study . It also demonstrated robust and sustained reduction of CSF and brain Aβ40 levels in rat and monkey pharmacodynamic models .

properties

CAS RN

1874232-80-0

Product Name

AM-6494

Molecular Formula

C22H21F2N5O3S

Molecular Weight

473.4988

IUPAC Name

N-(3-((1S,5S,6S)-3-Amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl)-4,5-difluorophenyl)-5-(prop-2-yn-1-yloxy)pyrazine-2-carboxamide

InChI

InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1

SMILES

O=C(C1=NC=C(OCC#C)N=C1)NC2=CC(F)=C(F)C([C@@]3(C)N=C(N)S[C@@]4(COC)C[C@@]34[H])=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-6494;  AM 6494;  AM6494; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM-6494
Reactant of Route 2
Reactant of Route 2
AM-6494
Reactant of Route 3
AM-6494
Reactant of Route 4
AM-6494
Reactant of Route 5
Reactant of Route 5
AM-6494
Reactant of Route 6
Reactant of Route 6
AM-6494

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.